

Application Note: Visualizing COBRA1 Subcellular Localization using Immunofluorescence Staining

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Compound of Interest		
Compound Name:	Cobra1	
Cat. No.:	B1242563	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cofactor of BRCA1 (**COBRA1**), also known as Negative Elongation Factor B (NELF-B), is a critical component of the Negative Elongation Factor (NELF) complex.[1][2] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II at the promoter-proximal region of genes, thereby controlling gene expression.[1][2] Given its primary function in transcription, the subcellular localization of **COBRA1** is predominantly within the nucleus.[1] Understanding the precise localization of **COBRA1** is essential for elucidating its role in various cellular processes, including cell proliferation, differentiation, and its implications in diseases such as cancer.[2] This application note provides a detailed immunofluorescence staining protocol for the visualization of **COBRA1**, enabling researchers to investigate its distribution within the cell.

Data Presentation

Quantitative analysis of immunofluorescence images can provide valuable insights into the localization and expression levels of **COBRA1** under different experimental conditions. Below is a template table for summarizing such quantitative data. The values presented are hypothetical and for illustrative purposes only.



Cell Line	Treatment	Mean Nuclear Fluorescence Intensity (A.U.)	Mean Cytoplasmic Fluorescence Intensity (A.U.)	Nuclear/Cytopl asmic Ratio
MCF-7	Control	150.2 ± 12.5	25.8 ± 4.1	5.82
MCF-7	Estrogen (10 nM, 24h)	185.6 ± 15.3	28.1 ± 3.9	6.60
MDA-MB-231	Control	145.9 ± 11.8	30.5 ± 4.5	4.78
MDA-MB-231	Doxorubicin (1 μΜ, 24h)	160.1 ± 13.2	32.7 ± 5.0	4.90

Experimental Protocols

This protocol outlines the key steps for immunofluorescent staining of **COBRA1** in cultured mammalian cells.

Materials and Reagents

- Cell Culture: Adherent mammalian cells grown on sterile glass coverslips in a multi-well plate.
- Primary Antibody: A validated anti-COBRA1 antibody. Consult manufacturer's datasheet for recommended dilution (e.g., 1:100 - 1:1000).
- Secondary Antibody: Fluorochrome-conjugated secondary antibody appropriate for the host species of the primary antibody.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.



- Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal serum from the same species as the secondary antibody in PBS with 0.1% Tween 20 (PBST).
- Antibody Dilution Buffer: 1% BSA in PBST.
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
- Mounting Medium: Anti-fade mounting medium.

Protocol Steps

- · Cell Seeding:
 - Place sterile glass coverslips into the wells of a multi-well plate.
 - Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
 - Culture cells overnight or until desired confluency is reached.
- · Cell Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
 - Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add permeabilization buffer (0.1-0.25% Triton X-100 in PBS) to the cells.
 - Incubate for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add blocking buffer to the cells to block non-specific antibody binding.



- Incubate for at least 30 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the anti-COBRA1 primary antibody in the antibody dilution buffer to the predetermined optimal concentration.
 - Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBST for 5 minutes each.
 - Dilute the fluorochrome-conjugated secondary antibody in the antibody dilution buffer.
 Protect from light from this step onwards.
 - Add the diluted secondary antibody solution to the cells.
 - Incubate for 1 hour at room temperature in the dark in a humidified chamber.
- Nuclear Counterstaining:
 - Wash the cells three times with PBST for 5 minutes each in the dark.
 - Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
 - Wash the cells twice with PBS.
- Mounting:
 - Carefully remove the coverslips from the wells.
 - Mount the coverslips onto glass slides using a drop of anti-fade mounting medium, ensuring no air bubbles are trapped.
 - Seal the edges of the coverslip with nail polish and allow to dry.



- Imaging:
 - Visualize the stained cells using a fluorescence or confocal microscope.
 - Capture images using appropriate filter sets for the fluorochromes used.

Mandatory Visualization



Immunofluorescence Staining Workflow for COBRA1 Localization

Sample Preparation 1. Cell Seeding on Coverslips Wash (PBS) 2. Fixation (4% PFA) Wash (PBS) Wash (PBS) **Immundstaining** 4. Blocking (BSA/Serum) 5. Primary Antibody Incubation (Anti-COBRA1) Wash (PBST) 6. Secondary Antibody Incubation (Fluorochrome-conjugated) Wash (PBST) Wash (PBS) Visualization 8. Mounting 9. Imaging (Fluorescence Microscopy)

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Caption: Workflow for **COBRA1** immunofluorescence staining.



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